1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-
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Overview
Description
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dioxaphosphorinanes, which are characterized by a phosphorus atom bonded to two oxygen atoms in a six-membered ring structure.
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- involves several steps. One common method includes the reaction of 2,2-dimethylpropane-1,3-diol with phosphorus trichloride, followed by the addition of butylidene bisphenol and subsequent cyclization to form the dioxaphosphorinane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phosphorus atom can be targeted by nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig, Heck, and Suzuki-Miyaura couplings.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- involves its ability to form stable complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity .
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- can be compared with other similar compounds such as:
2,2-Dimethylpropane-1,3-diol cyclic phosphonate: Similar in structure but lacks the butylidene bisphenol moiety.
Neopentylene phosphite: Another related compound with different substituents on the phosphorus atom.
Cyclic 2,2-dimethyltrimethylene phosphonate: Shares the dioxaphosphorinane ring but differs in the side chains.
These comparisons highlight the unique structural features and reactivity of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
72018-03-2 |
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Molecular Formula |
C36H56O6P2 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
2-[2-tert-butyl-4-[1-[5-tert-butyl-4-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]-2-methylphenyl]butyl]-5-methylphenoxy]-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C36H56O6P2/c1-14-15-26(27-18-29(33(4,5)6)31(16-24(27)2)41-43-37-20-35(10,11)21-38-43)28-19-30(34(7,8)9)32(17-25(28)3)42-44-39-22-36(12,13)23-40-44/h16-19,26H,14-15,20-23H2,1-13H3 |
InChI Key |
YHFPAJFUHALXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1C)OP2OCC(CO2)(C)C)C(C)(C)C)C3=CC(=C(C=C3C)OP4OCC(CO4)(C)C)C(C)(C)C |
Origin of Product |
United States |
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